molecular formula C11H11F2N3 B2689313 1-(3,4-difluorobenzyl)-4-methyl-1H-pyrazol-3-amine CAS No. 1174870-83-7

1-(3,4-difluorobenzyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B2689313
CAS No.: 1174870-83-7
M. Wt: 223.227
InChI Key: KZEWCQOINKCZHU-UHFFFAOYSA-N
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Description

1-(3,4-Difluorobenzyl)-4-methyl-1H-pyrazol-3-amine is a pyrazole-derived compound featuring a 3,4-difluorobenzyl group at the 1-position and a methyl group at the 4-position of the pyrazole ring. Its molecular formula is C₁₁H₁₀F₂N₃, with a molecular weight of 228.21 g/mol. The compound is synthesized via methods such as Suzuki coupling or nucleophilic substitution, as evidenced by intermediates like 1-(3,4-difluorobenzyl)-1H-pyrazole-4-boronic acid pinacol ester .

Properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-4-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3/c1-7-5-16(15-11(7)14)6-8-2-3-9(12)10(13)4-8/h2-5H,6H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEWCQOINKCZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1N)CC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-difluorobenzyl)-4-methyl-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Difluorobenzyl Group: The difluorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable pyrazole derivative with 3,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Methylation: The final step involves the methylation of the pyrazole ring, which can be achieved using methyl iodide in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(3,4-Difluorobenzyl)-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorobenzyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide.

Scientific Research Applications

1-(3,4-Difluorobenzyl)-4-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorobenzyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Halogen Substitution: The 3,4-difluorobenzyl group in the target compound provides strong electron-withdrawing effects, enhancing metabolic stability compared to mono-halogenated analogs like 1-(3-fluorobenzyl)-4-chloro-1H-pyrazol-3-amine .
  • Pyrazole Modifications :

    • The 4-methyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., 4-chloro in ), possibly improving solubility.
    • Pyrazolopyrimidine derivatives like GS 142 exhibit expanded aromatic systems, enabling interactions with kinase ATP-binding pockets.

Key Research Findings

  • Lipophilicity: The 3,4-difluorobenzyl group increases logP compared to non-fluorinated analogs, enhancing membrane permeability .
  • Thermal Stability : Methyl groups at the pyrazole 4-position (as in the target compound) improve thermal stability relative to chlorine-substituted derivatives .
  • Biological Potency : GS 142’s iodine atom and pyrazolopyrimidine core contribute to its efficacy in parasitic inhibition, highlighting the importance of core structure diversification .

Biological Activity

1-(3,4-Difluorobenzyl)-4-methyl-1H-pyrazol-3-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy against various biological targets.

  • Molecular Formula : C11_{11}H11_{11}F2_{2}N3_{3}
  • Molecular Weight : 223.22 g/mol
  • CAS Number : 1174870-83-7

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

  • Formation of the pyrazole ring via condensation reactions.
  • Introduction of the difluorobenzyl group through nucleophilic substitution.
  • Methylation to yield the final product.

Antimicrobial Properties

Recent studies indicate that compounds with similar structures exhibit significant antimicrobial activity. Specifically, fluoro-substitutions on aromatic rings are known to enhance potency against various bacterial strains:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus< 5 µg/mL
1-(2,3-Difluorobenzyl)-4-methyl-1H-pyrazol-3-amineAcinetobacter baumannii1.56 µg/mL

The introduction of fluorine atoms appears to enhance lipophilicity and membrane permeability, contributing to increased antimicrobial efficacy .

The proposed mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The presence of fluorine atoms may alter the electronic properties of the molecule, enhancing its binding affinity to bacterial targets .

Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives, including this compound, demonstrated its effectiveness against resistant strains of Staphylococcus aureus. The compound exhibited a significant reduction in bacterial growth at concentrations as low as 5 µg/mL .

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship revealed that varying the position and number of fluorine atoms significantly impacts biological activity. Compounds with two fluorine substitutions showed improved potency compared to their non-fluorinated counterparts .

Q & A

Q. What are the recommended synthetic routes for 1-(3,4-difluorobenzyl)-4-methyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step process:

Core Pyrazole Formation : Start with 4-methyl-1H-pyrazol-3-amine. Activate the amine group via nucleophilic substitution using thionyl chloride (SOCl₂) to form a reactive intermediate.

Benzylation : React the intermediate with 3,4-difluorobenzyl bromide under basic conditions (e.g., K₂CO₃ or NaH) in aprotic solvents like DMF or THF at 60–80°C for 6–12 hours .

Purification : Use column chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
Key Considerations :

  • Excess benzyl halide improves yield but may require careful quenching to avoid side products.
  • Temperature control during benzylation prevents decomposition of the pyrazole core .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify substitution patterns (e.g., fluorobenzyl CH₂ protons at δ 4.2–4.5 ppm; pyrazole ring protons at δ 6.0–6.5 ppm) .
    • ¹⁹F NMR : Confirm fluorobenzyl group integrity (δ -110 to -125 ppm for difluorinated aryl) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CH₂-C₆H₃F₂) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or crystal packing effects (use SHELX for refinement) .

Q. What are the common chemical reactions this compound undergoes, and how do fluorine substituents influence reactivity?

Methodological Answer:

Reaction Type Reagents/Conditions Outcome
Oxidation KMnO₄ in H₂SO₄Pyrazole N-oxidation (risk of ring decomposition) .
Reduction LiAlH₄ in dry etherSelective reduction of imine bonds (if present).
Nucleophilic Substitution NaN₃ in DMF, 80°CFluorine atoms on benzyl group enhance electrophilicity, enabling azide substitution .
Fluorine Effects :
  • Electron-Withdrawing : Stabilizes intermediates, directing substitution to the meta/para positions.
  • Hydrogen Bonding : Fluorine’s electronegativity enhances interactions in biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

Methodological Answer:

  • Substituent Variation :
    • Replace 3,4-difluorobenzyl with 2,4-difluoro or pentafluorobenzyl to assess fluorine’s positional impact on target binding .
    • Introduce methyl or trifluoromethyl groups at the pyrazole 5-position to modulate lipophilicity (logP) .
  • Biological Assays :
    • Enzyme Inhibition : Screen against kinases (e.g., JAK2) using fluorescence polarization assays.
    • Cellular Uptake : Measure intracellular concentrations via LC-MS/MS in HEK293 cells .
      Data Interpretation :
  • Correlate fluorine substitution patterns with IC₅₀ values to identify optimal electronic and steric profiles .

Q. How can contradictory crystallographic data (e.g., bond-length discrepancies) be resolved during structural analysis?

Methodological Answer:

  • Refinement Tools : Use SHELXL with Hirshfeld atom refinement (HAR) to model disordered fluorine atoms .
  • Validation Metrics :
    • Check R-factor convergence (<5% discrepancy).
    • Analyze residual electron density maps for missed H-bonding interactions (e.g., F···H-N) .
  • Comparative Analysis : Cross-validate with DFT calculations (B3LYP/6-31G*) to identify geometric outliers .

Q. What experimental strategies elucidate the mechanism of action in enzyme inhibition studies?

Methodological Answer:

  • Kinetic Assays :
    • Time-Dependent Inhibition : Pre-incubate compound with target enzyme (e.g., cytochrome P450) and measure residual activity via UV-Vis spectroscopy .
    • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
  • Structural Biology :
    • Co-crystallize compound with enzyme (e.g., PDB deposition) to identify binding pockets.
    • Use molecular docking (AutoDock Vina) to predict fluorine’s role in π-π stacking or halogen bonding .

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